molecular formula C₂₄H₃₂N₈OS  . (ClH)ₓ B1142679 5-(2-(Cyclohexyloxy)-6-methylpyrimidin-4-yl)-N-(5-((4-methylpiperazin-1-yl)methyl)pyrazin-2-yl)thiazol-2-amine Hydrochloride CAS No. 874473-32-2

5-(2-(Cyclohexyloxy)-6-methylpyrimidin-4-yl)-N-(5-((4-methylpiperazin-1-yl)methyl)pyrazin-2-yl)thiazol-2-amine Hydrochloride

Cat. No.: B1142679
CAS No.: 874473-32-2
M. Wt: 480.633646
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a cyclohexyloxy group and a methyl group at positions 2 and 6, respectively. A thiazole ring is linked via an amine group to a pyrazine moiety, which is further functionalized with a 4-methylpiperazine group through a methylene bridge. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name

5-(2-cyclohexyloxy-6-methylpyrimidin-4-yl)-N-[5-[(4-methylpiperazin-1-yl)methyl]pyrazin-2-yl]-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N8OS.ClH/c1-17-12-20(29-23(28-17)33-19-6-4-3-5-7-19)21-14-27-24(34-21)30-22-15-25-18(13-26-22)16-32-10-8-31(2)9-11-32;/h12-15,19H,3-11,16H2,1-2H3,(H,26,27,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHMUYWNZZFDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCCC2)C3=CN=C(S3)NC4=NC=C(N=C4)CN5CCN(CC5)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-(Cyclohexyloxy)-6-methylpyrimidin-4-yl)-N-(5-((4-methylpiperazin-1-yl)methyl)pyrazin-2-yl)thiazol-2-amine hydrochloride (CAS Number: 874473-32-2) is a complex organic compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

C24H32N8OSClH\text{C}_{24}\text{H}_{32}\text{N}_{8}\text{OS}\cdot \text{ClH}

Structural Features

The compound features a thiazole ring, a piperazine moiety, and a pyrimidine derivative, which are known to contribute to various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole and piperazine derivatives exhibit significant antimicrobial properties. A study focusing on similar thiazole derivatives demonstrated moderate to good antimicrobial activity against various bacterial strains . The presence of the thiazole ring in this compound suggests it may also possess similar antimicrobial efficacy.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5aE. coli0.5 µg/mL
5bS. aureus0.25 µg/mL
Target CompoundVariousTBD

Cytotoxicity Studies

In vitro studies have shown that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, a related study evaluated the cytotoxic potential of thiazolo[4,5-b]pyridines, revealing promising results against human cancer cell lines . The binding interactions of these compounds with key cellular targets indicate their potential as anticancer agents.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
3gHaCat10
3fBalb/c 3T315
Target CompoundTBDTBD

The proposed mechanism of action for similar compounds involves inhibition of critical bacterial enzymes and interference with cellular processes. For instance, molecular docking studies suggest that these compounds can bind effectively to DNA gyrase and other essential proteins in bacteria, disrupting their function and leading to cell death .

Case Studies

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their antimicrobial activity. The study concluded that modifications in the piperazine moiety significantly influenced the antimicrobial potency .
  • Cytotoxicity Evaluation : Another research effort highlighted the cytotoxic effects of thiazolo[4,5-b]pyridine derivatives against various cancer cell lines, establishing a correlation between structural features and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds
Compound ID/Name Core Structure Key Substituents Bioactivity Relevance
Target Compound Pyrimidine-Thiazole-Pyrazine Cyclohexyloxy, 4-methylpiperazine Enhanced solubility, kinase inhibition
BMS-354825 (Dasatinib) Pyrimidine-Thiazole-Carboxamide 2-Hydroxyethylpiperazine, chloro-methylphenyl Tyrosine kinase inhibition (BCR-ABL)
1400996-80-6 Pyrimidine-Morpholine Trifluoromethyl, morpholin-2-ylphenyl Kinase modulation, metabolic stability
1213261-67-6 Benzo[d]thiazole-Piperazine 4-Methylpiperazine ethylcarbamoyl, cyclopropyl Potential protease inhibition

Analysis :

  • Pyrimidine-Thiazole Core : Shared with Dasatinib, this scaffold is critical for ATP-binding pocket interactions in kinases. The target compound’s pyrimidine-thiazole linkage mirrors Dasatinib’s pharmacophore but replaces the carboxamide with a pyrazine group, likely altering target specificity .
  • The 4-methylpiperazine moiety enhances solubility via protonation at physiological pH, similar to morpholine derivatives in 1400996-80-6 but with distinct electronic effects . Trifluoromethyl groups in 1400996-80-6 increase metabolic stability, a feature absent in the target compound, which may affect half-life .

Comparison :

  • Introduction of the cyclohexyloxy group demands careful optimization to avoid side reactions, contrasting with the straightforward hydroxyethylpiperazine addition in Dasatinib .

Pharmacological and Physicochemical Properties

Table 3: Property Comparison Based on Structural Analogues
Property Target Compound Dasatinib 1400996-80-6
Solubility (mg/mL) High (HCl salt) Moderate (free base) Low (trifluoromethyl)
logP ~3.5 (estimated) 2.7 ~4.1
Kinase Inhibition Predicted broad-spectrum BCR-ABL, SRC Undisclosed

Key Findings :

  • The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral analogs like 1400996-80-6, facilitating oral administration .

NMR and Structural Insights

Evidence from NMR studies of related compounds (e.g., Rapa analogs) highlights that substituent positions significantly alter chemical environments. For instance, regions corresponding to the cyclohexyloxy group in the target compound (analogous to "Region A" in ) exhibit distinct chemical shifts, suggesting unique electronic or steric effects compared to Dasatinib’s hydroxyethylpiperazine . These shifts may correlate with improved binding affinity or altered metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.